molecular formula C11H19NO2 B2523211 Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate CAS No. 92244-69-4

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate

Cat. No.: B2523211
CAS No.: 92244-69-4
M. Wt: 197.278
InChI Key: PHEFKYSTLHCFSP-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is a chemical compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a decahydroquinoline core with a carboxylate ester group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the quinoline ring system. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The ester group at the 3-position can be substituted with other functional groups to create derivatives with varying properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be explored for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring system.

    Tetrahydroquinoline: A partially saturated derivative of quinoline with different chemical properties.

Uniqueness

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is unique due to its fully saturated quinoline ring system and the presence of a carboxylate ester group. This structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.

Properties

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEFKYSTLHCFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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